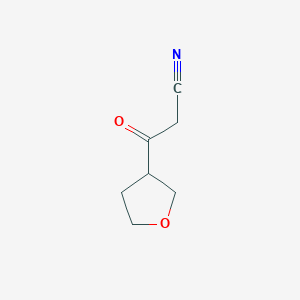

3-Oxo-3-(oxolan-3-YL)propanenitrile

説明

Contextualization within Beta-Ketonitrile Chemistry

Beta-ketonitriles are a class of organic compounds characterized by a ketone functional group at the beta-position relative to a nitrile group. This arrangement confers unique reactivity upon the molecule. 3-Oxo-3-(oxolan-3-yl)propanenitrile is a notable member of this family. The presence of both the ketone and nitrile groups allows for a variety of chemical transformations, including oxidations to carboxylic acids or ketones, and reductions that can convert the nitrile group to a primary amine.

The development of synthetic methods for δ-diketones, which can be derived from beta-ketonitriles, is an important goal in organic chemistry with implications for biology, medicine, and material science. nih.gov The reactivity of the oxo and nitrile groups in this compound allows it to participate in both nucleophilic and electrophilic reactions, making it a valuable precursor in the synthesis of more complex molecules.

Structural Features and Research Significance as a Versatile Scaffold

The molecular formula of this compound is C₇H₉NO₂, and it has a molecular weight of approximately 139.15 g/mol . Its structure is defined by a propanenitrile backbone substituted with a ketone group at the third position and an oxolane ring at the same carbon. The oxolane ring itself introduces stereochemical complexity, as it can adopt various puckered conformations. This can lead to the existence of enantiomers, such as the (3S)-enantiomer, which has been reported in chiral resolutions.

The true value of this compound in research lies in its role as a versatile scaffold. In medicinal chemistry, a scaffold is a core structure upon which various functional groups can be attached to create a library of related compounds. The oxazolidinone ring system, a related five-membered heterocycle, is a well-known versatile scaffold with numerous biological applications. nih.gov Similarly, the thiophene (B33073) ring, present in analogs like 3-Oxo-3-(2-thienyl)propanenitrile, enhances reactivity and makes it a valuable intermediate in the synthesis of bioactive molecules. chemimpex.com

The ability of this compound to serve as a building block is a key aspect of its research significance. It is used in organic synthesis to construct more intricate molecular architectures and is an intermediate in the production of specialty chemicals. Its structural features make it a valuable tool for chemists exploring the synthesis of novel compounds with potential applications in various scientific fields.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | |

| Molecular Weight | 139.15 g/mol | |

| IUPAC Name | 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile | achemblock.com |

| CAS Number | 1186610-03-6 | achemblock.com |

Comparison with Structural Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| 3-Oxo-3-phenylpropanenitrile | C₉H₇NO | 145.16 | Aromatic phenyl substituent |

| 3-Oxo-3-(piperidin-1-yl)propanenitrile | C₈H₁₂N₂O | 152.20 | Saturated nitrogenous ring nih.gov |

| 3-Oxo-3-(3-pyridinyl)propanenitrile | C₈H₆N₂O | 146.15 | Pyridinyl substituent nih.gov |

| 3-Oxo-3-(2-thienyl)propanenitrile | C₇H₅NOS | 151.18 | Thiophene ring matrix-fine-chemicals.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-oxo-3-(oxolan-3-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c8-3-1-7(9)6-2-4-10-5-6/h6H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXCNUVQVSLRSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186610-03-6 | |

| Record name | 3-oxo-3-(oxolan-3-yl)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Oxo 3 Oxolan 3 Yl Propanenitrile and Analogues

Established Synthetic Routes

Established methods for synthesizing 3-oxo-3-(oxolan-3-yl)propanenitrile and its analogues primarily involve multi-step organic synthesis, nitrile synthesis from specific precursors, and enaminone-based strategies.

Multi-Step Organic Synthesis Approaches

Multi-step synthesis is a common strategy for obtaining this compound. A typical approach involves the reaction of an oxolane derivative with a cyano-containing compound. For instance, oxolan-3-yl carbonyl chloride can be reacted with an ethyl cyanoacetate (B8463686) in a basic solution. This condensation reaction is a foundational method for creating the core structure of the target molecule.

A general three-step synthesis problem highlights the importance of strategic planning in multi-step synthesis, considering factors like regiochemistry at each stage. youtube.com

Nitrile Synthesis from Precursors

The direct synthesis from precursors containing the nitrile group is a key strategy. One documented method involves the reaction of oxolan-3-ylmethanol with a cyanogen (B1215507) bromide in the presence of a base like triethylamine. This reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group is replaced by the nitrile group.

The reaction of ethyl cyanoacetate with piperidine (B6355638) is another example of synthesizing a propanenitrile derivative, in this case, 3-oxo-3-(piperidin-1-yl)propanenitrile. nih.gov

Enaminone-Based Syntheses

Enaminones are versatile precursors in the synthesis of various heterocyclic compounds and can be utilized in the synthesis of propanenitrile analogues. orientjchem.orgnih.gov For example, enaminones can react with 2-cyanoacetic acid hydrazide to form 3-oxo-3-(3-(2-oxo-2H-chromen-3-yl)-1H-pyrazol-1-yl)propanenitrile. orientjchem.org

Furthermore, the reaction of enaminones with active nitriles, such as 2-cyano-N-phenylacetamide, in the presence of a base like sodium ethoxide, can yield complex pyridine (B92270) derivatives. orientjchem.org The mechanism for the formation of some propanenitrile derivatives involves an initial azo-coupling to form an azo intermediate, followed by hydrolysis of the enamine fragment. researchgate.net

Advanced and Emerging Synthetic Techniques

To improve efficiency and explore novel reaction pathways, advanced and emerging synthetic techniques are being investigated for the synthesis of propanenitriles.

High-Pressure Reactions in Propanenitrile Synthesis

High-pressure chemistry offers a powerful tool for chemical synthesis by enabling reactions to occur at temperatures above the solvent's boiling point, which can significantly increase reaction rates and potentially minimize the decomposition of reactants and products. interchim.comasynt.com This technique is particularly beneficial for reactions involving gaseous reactants, such as hydrogenation and oxidation, by increasing their solubility. asynt.com

High-pressure reactors are used in a variety of applications, including polymerization, hydrothermal synthesis of nanomaterials, and the synthesis of specialty chemicals and pharmaceutical intermediates. youtube.com In the context of propanenitrile synthesis, high-pressure conditions could be applied to reactions like the oxidation of propane (B168953) to form precursors or to enhance the efficiency of catalytic processes. dtu.dk The use of high-pressure reactors allows for precise control over reaction conditions, which can be crucial for optimizing the yield and purity of the desired propanenitrile product. interchim.com

Diazotization Reactions in Propanenitrile Chemistry

Diazotization reactions, which convert primary aromatic amines into diazonium salts, are fundamental in organic synthesis for creating a wide range of compounds. iitk.ac.inbyjus.com These reactions are typically performed at low temperatures (0-5°C) by treating the amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid. chemigod.comchemicalnote.com

While direct application to the synthesis of this compound is not explicitly detailed, the principles of diazotization are relevant to the broader field of nitrile chemistry. Diazonium salts are highly versatile intermediates that can be used to introduce a nitrile group into an aromatic ring through reactions like the Sandmeyer reaction. organic-chemistry.org This suggests the potential for developing synthetic routes to aryl-substituted propanenitrile analogues. For instance, an aromatic amine could be diazotized and then reacted with a copper cyanide to yield an aromatic nitrile, which could then be further elaborated to the desired 3-oxopropanenitrile (B1221605) structure.

Microwave-Assisted Synthesis Protocols for Related Compounds

Microwave-assisted synthesis has emerged as a significant advancement in synthetic chemistry, offering accelerated reaction times, increased yields, and enhanced product purity compared to conventional heating methods. nih.gov This technology allows for direct and efficient energy transfer to the reactant molecules, which can lead to different outcomes than traditional thermal methods. nih.govresearchgate.net In the context of heterocyclic compounds similar to oxolan systems, microwave irradiation has proven to be a powerful tool.

Research into the synthesis of various heterocyclic structures demonstrates the broad applicability of microwave-assisted protocols. For instance, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives has been successfully achieved by irradiating a mixture of isoniazid (B1672263) and an aromatic aldehyde in the presence of DMF for just 3 minutes at 300 W. nih.gov This method significantly reduces reaction times compared to conventional heating. nih.govnih.gov Similarly, 1,2,4-triazole (B32235) derivatives have been synthesized in minutes with high yields (up to 96%) using microwave irradiation, a stark contrast to the several hours required by traditional methods. nih.gov

In the synthesis of (3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitriles, another class of related heterocyclic compounds, microwave-assisted methods have been systematically compared to conventional heating. The use of a domestic microwave oven (360W for 2 minutes) proved effective in driving the reaction between isatin (B1672199) derivatives and cyanoacetic acid. mdpi.com These studies highlight a recurring theme in microwave-assisted organic synthesis: a dramatic reduction in reaction time and often an improvement in yield. nih.gov

The table below summarizes findings from various studies on microwave-assisted synthesis of related heterocyclic compounds, illustrating the typical conditions and outcomes.

| Product Class | Reactants | Microwave Conditions | Reaction Time | Yield | Reference |

| 1,3,4-Oxadiazole Derivatives | Isoniazid, Aromatic Aldehyde | 300 W | 3 min | Good | nih.gov |

| (3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)malonic Acid | 1H-indole-2,3-dione, Malonic Acid | 360 W | 2 min | 75% | mdpi.com |

| 1,2,4-Triazole-piperidine Derivatives | N/A | N/A | 33-90 sec | 82% | nih.gov |

| Piperazine-azole-fluoroquinolone Derivatives | N/A | N/A | 30 min | 96% | nih.gov |

| 3,5-dibenzyl-4-amino-1,2,4-triazole | 2,4-pentanedione, Diazonium salt | 250 W | 8-9 min | N/A | nih.gov |

This table is interactive. Users can sort and filter the data based on the columns.

Enzymatic Encoding Methodologies for Library Generation within Oxolan Systems

The generation of chemical libraries is a cornerstone of modern drug discovery and materials science, enabling the rapid screening of numerous compounds for desired properties. vapourtec.com Enzymatic methodologies offer a powerful, green, and highly selective approach to creating these libraries. By harnessing the catalytic power of enzymes, chemists can build complex and diverse molecular scaffolds, such as those containing the oxolane ring system. researchgate.net

A key strategy involves the creation of an enzyme library to identify biocatalysts with the desired activity. researchgate.net One sophisticated approach is the use of a sequence similarity network (SSN) to curate a library of enzymes. For example, researchers have used the amino acid sequence of a known enzyme, like TropC (which is involved in tropolone (B20159) biosynthesis), as a query to find related enzymes. researchgate.net This method allows for the identification of a diverse set of biocatalysts capable of performing specific chemical transformations on non-native substrates, which is essential for generating novel compound libraries. researchgate.net

Within oxolan systems, solid-phase combinatorial strategies have been developed for the synthesis of functionalized tetrahydrofuran-4-one based scaffolds. nih.gov This approach was used to create a library of potential cysteinyl proteinase inhibitors. The synthesis involved the elaboration of core scaffolds on a solid phase to produce a series of α,β-dimethyl monocyclic and bicyclic ketone-based inhibitors. nih.gov While this specific example used a solid-phase strategy, it highlights the modular approach to library generation that is highly compatible with enzymatic methods. The core scaffolds, once synthesized, could potentially be modified by a library of enzymes to introduce further diversity.

The generation of enzyme libraries for synthetic purposes can be achieved through several methods, each with its own advantages:

| Method | Description | Key Advantage | Reference |

| Site-Saturation Mutagenesis (SSM) | A single amino acid is mutated to the other 19 possible amino acids at a specific position. | Achieves all possible mutations for a single position, creating large genetic diversity at that site. | researchgate.net |

| Whole-Plasmid Site-Directed Mutagenesis | The entire plasmid containing the gene for the target enzyme is used to introduce mutations. | Valued for its simplicity and speed in substituting one or a few amino acids. | researchgate.net |

| Sequence Similarity Network (SSN) Curation | Uses a known enzyme's sequence to find and select closely related enzymes from databases. | Allows for the exploration of a wide enzyme sequence space to find catalysts for novel transformations. | researchgate.net |

This table is interactive. Users can sort and filter the data based on the columns.

By combining the principles of enzymatic library creation with the chemical synthesis of oxolane-based scaffolds, it is possible to develop powerful chemoenzymatic strategies. This allows for the generation of large and diverse libraries of complex molecules like analogues of this compound for screening in drug discovery and other applications. nih.govrsc.org

Reactivity and Chemical Transformations of 3 Oxo 3 Oxolan 3 Yl Propanenitrile

Fundamental Reaction Pathways

The reactivity of 3-Oxo-3-(oxolan-3-yl)propanenitrile is primarily characterized by the electrophilic nature of the carbonyl carbon and the acidity of the α-hydrogen, which are characteristic features of β-ketonitriles.

Beta-ketonitriles, including this compound, are prone to nucleophilic addition reactions at the carbonyl group. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond. masterorganicchemistry.comlibretexts.org Nucleophiles are attracted to this partially positive carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com The reaction is completed by the protonation of the resulting alkoxide to form an alcohol. libretexts.org

The presence of the adjacent electron-withdrawing nitrile group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to simple ketones. masterorganicchemistry.com The general mechanism for nucleophilic addition to a β-ketonitrile is outlined below:

General Mechanism of Nucleophilic Addition to a β-Ketonitrile

| Step | Description |

|---|---|

| 1 | A nucleophile attacks the electrophilic carbonyl carbon. |

| 2 | The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. |

| 3 | The alkoxide intermediate is protonated by an acid source to yield the final alcohol product. |

The reversibility of this reaction depends on the basicity of the nucleophile. Strong bases lead to irreversible additions, while weaker bases result in reversible reactions. masterorganicchemistry.com

Propanenitrile derivatives that are activated by an electron-withdrawing group, such as the keto group in this compound, can act as Michael donors in Michael-type addition reactions. wikipedia.org This reaction involves the 1,4-addition of a resonance-stabilized carbanion to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. wikipedia.orgorganic-chemistry.org

The first step in a Michael reaction is the deprotonation of the α-carbon (the carbon between the ketone and nitrile groups) by a base to form a stabilized enolate. masterorganicchemistry.comucalgary.ca This enolate then adds to the β-carbon of an α,β-unsaturated compound. wikipedia.orgmasterorganicchemistry.com The resulting enolate is then protonated to give the final product. masterorganicchemistry.com The driving force for this reaction is the formation of a new carbon-carbon single bond. masterorganicchemistry.com

Beta-ketonitriles are effective Michael donors because the resulting enolate is stabilized by both the ketone and the nitrile groups. chemistrysteps.com

Facilitation of Complex Chemical Reactions

The dual functionality of this compound allows it to be a key building block in the synthesis of more complex molecules, particularly heterocyclic compounds. For instance, β-ketonitriles are known to participate in cascade reactions to form highly substituted pyridines and other heterocyclic systems. rsc.org

One notable application is in multi-component reactions. For example, a one-pot coupling of 2-hydroxybenzaldehydes, β-ketonitriles, and isonitriles can lead to the formation of tricyclic 2-phenyl-1H-benzofuro[2,3-b]pyrrole rings. rsc.org This process begins with a Knoevenagel condensation between the 2-hydroxybenzaldehyde and the β-ketonitrile, followed by the nucleophilic addition of the isonitrile. rsc.org

Chemical Stability and Reactivity Profiles in Synthetic Applications

The stability of this compound is a crucial factor in its synthetic utility. The presence of the oxolane ring can influence the compound's stability. For instance, compared to its analog 3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile, which has a strong electron-withdrawing trifluoromethylphenyl group that increases its stability under acidic conditions, the oxolane-containing compound may exhibit different stability characteristics.

The reactivity of this compound can be modulated by the reaction conditions. The oxo and nitrile groups can undergo various transformations, including oxidation to carboxylic acids or ketones, and reduction of the nitrile group to a primary amine. The nitrile group can also be substituted through nucleophilic substitution reactions. The puckered conformation of the oxolane ring can also introduce stereochemical complexity, potentially leading to different isomers with distinct reactivity.

Mechanistic Investigations of 3 Oxo 3 Oxolan 3 Yl Propanenitrile Derivatives

Reaction Mechanism Elucidation in Synthetic Transformations

The synthesis and subsequent reactions of 3-oxo-3-(oxolan-3-yl)propanenitrile derivatives are governed by the reactivity of the ketone and nitrile functional groups, as well as the active methylene (B1212753) group situated between them.

A primary synthetic route to this compound involves the reaction of an oxolan-3-yl derivative, such as oxolan-3-yl carbonyl chloride, with a cyanoacetate (B8463686) ester under basic conditions. Another described method is the nucleophilic substitution reaction of oxolan-3-ylmethanol with a nitrile source like cyanogen (B1215507) bromide in the presence of a base.

The active methylene group in β-ketonitriles like this compound is a key site for C-C bond formation. In the presence of a base, this group can be deprotonated to form a stabilized carbanion. This nucleophile can then participate in various reactions. For instance, in a mechanism analogous to that of 3-oxo-3-phenylpropanenitrile, it can undergo a Michael addition to α,β-unsaturated carbonyl compounds, such as linear conjugated enynones. nih.gov The plausible mechanism for this transformation under basic conditions involves the initial formation of the enolate of the β-ketonitrile, which then attacks the β-position of the enynone, leading to the formation of polyfunctional δ-diketones after protonation. nih.gov

Derivatives can also be formed through reactions targeting the nitrile or ketone groups. The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, while the ketone can undergo reduction to a secondary alcohol or be involved in condensation reactions. For example, derivatives of the related 3-oxo-3-phenylpropanenitrile have been used in reactions with heteroarylhydrazonals to afford pyridine (B92270) derivatives. researchgate.net

Enzyme Inhibition and Metabolic Pathway Studies

The structural features of this compound suggest its potential as a modulator of enzyme activity. While specific studies on this exact molecule are limited, research on analogous structures provides significant insights. For instance, derivatives of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov These enzymes (hCA I, II, IX, and XII) are involved in numerous physiological and pathological processes, including pH regulation and tumorigenesis. nih.gov

The inhibitory activity of these related compounds demonstrates that the 3-oxo-propanenitrile scaffold can be a key component in designing enzyme inhibitors. The benzenesulfonamide (B165840) derivatives showed inhibitory constants (Kᵢ) in the nanomolar to low micromolar range against various hCA isoforms. nih.gov The structure-activity relationship (SAR) analysis from these studies indicated that the nature of substituents on the core structure significantly influences the inhibitory potency and selectivity against different isoforms. nih.gov For example, adding a second hydrophilic tail to the molecule was found to enhance the inhibitory activity towards hCA IX and hCA XII by approximately five-fold compared to its single-tailed analogue. nih.gov

The following table summarizes the inhibitory activity of selected benzenesulfonamide derivatives related to the 3-oxo-propanenitrile scaffold against four human carbonic anhydrase isoforms.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| Derivative 6c | Data not available | Data not available | 51.5 | 28.2 |

| Derivative 16 | Data not available | Data not available | 10.2 | 5.2 |

Data sourced from a study on 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives. nih.gov

Interactions with Biological Targets

The biological activity of this compound is fundamentally linked to its ability to interact with molecular targets within cells. The electrophilic character of the ketone's carbonyl carbon and the nucleophilic potential of the nitrile's nitrogen atom allow for a range of interactions. These functional groups can engage in hydrogen bonding, dipole-dipole interactions, and potentially form covalent bonds with biological macromolecules like proteins and nucleic acids, thereby altering their structure and function.

Computational docking studies on related structures have been used to predict and analyze these interactions. For example, derivatives have been docked into the active sites of various enzymes to elucidate their binding modes. Targets in these studies have included bacterial enzymes such as Escherichia coli MenB (involved in vitamin K2 biosynthesis) and the tyrosine phosphatase Cps4B from Streptococcus pneumoniae. researchgate.net Such studies help in understanding how these molecules fit into binding pockets and which functional groups are critical for affinity and specificity.

The oxolane ring itself influences the molecule's physicochemical properties, such as solubility and conformational flexibility. It introduces stereochemical complexity and can adopt different puckered conformations, which may affect how the molecule is recognized by a biological target.

Quorum Sensing Modulation Mechanisms

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate collective behaviors, such as virulence factor production and biofilm formation. biorxiv.org In many Gram-negative bacteria, this communication is mediated by N-acyl-homoserine lactone (AHL) signal molecules. biorxiv.org A key AHL used by the opportunistic pathogen Pseudomonas aeruginosa is N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). biorxiv.orgnih.gov

The "3-oxo" group is a critical structural feature for the biological activity of this class of QS molecules. researchgate.net Synthetic analogues of 3-oxo-C12-HSL have been studied to understand the structure-activity relationships for immune modulation. researchgate.net These studies have shown that acylated L-homoserine lactones with a C11-C13 side chain and a 3-oxo or 3-hydroxy group are optimal for immunosuppressive activity. researchgate.net Structures that lack these key features are often devoid of activity. researchgate.net

Given the importance of the 3-oxo moiety, it is plausible that this compound could act as an antagonist or mimic of natural AHLs. By competing with the native AHL for binding to its cognate receptor protein (e.g., LasR in P. aeruginosa), such a molecule could potentially disrupt QS-regulated gene expression. This disruption, known as quorum quenching, is a promising anti-virulence strategy. The mechanism would involve the molecule binding to the receptor's active site, but failing to induce the conformational change necessary for activating gene transcription, thereby inhibiting the entire signaling cascade.

Applications and Utility in Advanced Organic Synthesis and Chemical Biology

Building Block in Heterocycle Synthesis

The bifunctional nature of 3-Oxo-3-(oxolan-3-YL)propanenitrile, characterized by the electrophilic carbon of the ketone and the nucleophilic potential of the active methylene (B1212753) group adjacent to the nitrile, allows it to participate in a wide array of chemical reactions. This reactivity is fundamental to its role as a precursor in the synthesis of diverse heterocyclic systems.

Synthesis of Novel Organic Molecules

As a functionalized building block, this compound serves as a valuable starting material for constructing more elaborate organic molecules. nih.gov The presence of the ketone and nitrile groups allows for sequential or one-pot multicomponent reactions, enabling chemists to efficiently generate molecular complexity. nih.govbeilstein-journals.org The oxolane ring itself is a significant structural feature, often incorporated into molecules to enhance properties such as solubility and to act as a hydrogen bond acceptor, which can be crucial for biological interactions.

Design and Preparation of Pyrazole (B372694) Derivatives

One of the most well-established applications for β-ketonitriles is the synthesis of pyrazoles, a class of heterocycles with widespread use in pharmaceuticals and agrochemicals. researchgate.net The classic Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketonitrile) with a hydrazine (B178648), is directly applicable. beilstein-journals.org

In this context, this compound can react with hydrazine hydrate (B1144303) in a cyclocondensation reaction. The reaction proceeds through the initial attack of the hydrazine on the ketone's carbonyl carbon, followed by an intramolecular cyclization involving the nitrile group, which ultimately leads to the formation of an aminopyrazole. This straightforward method provides access to pyrazole derivatives bearing an oxolane substituent, a moiety of interest in medicinal chemistry.

Table 1: Proposed Synthesis of a Pyrazole Derivative

| Reactant 1 | Reactant 2 | Proposed Product | Reaction Type |

| This compound | Hydrazine Hydrate | 5-(Oxolan-3-yl)-1H-pyrazol-3-amine | Knorr Pyrazole Synthesis |

This reaction highlights the utility of the title compound in generating substituted pyrazoles that can serve as intermediates for further functionalization. nih.gov

Synthesis of Pyrazoloquinazolinones and Pyrroloquinazolinones

While β-ketonitriles are foundational for creating single heterocyclic rings, the resulting products can be elaborated into more complex fused systems. For instance, aminopyrazoles derived from this compound are potential precursors for the synthesis of pyrazolo[1,5-a]quinazolines and related fused structures. Although specific literature detailing the synthesis of pyrazoloquinazolinones or pyrroloquinazolinones directly from this compound is not prominent, the strategic value of the aminopyrazole intermediate is clear. This intermediate contains nucleophilic sites that can be reacted with appropriate bifunctional electrophiles to construct the second fused ring system.

Preparation of Thiazolyl Nicotinamides

The synthesis of substituted pyridines, the core of nicotinamides, can be achieved using β-ketonitrile precursors through reactions like the Guareschi-Thorpe condensation. This suggests that this compound is a viable starting material for creating pyridine (B92270) rings functionalized with an oxolane group. However, the direct, documented preparation of more complex targets such as thiazolyl nicotinamides from this specific starting material is not extensively reported. Such a synthesis would likely involve a multi-step sequence where a pyridine ring is first formed from the β-ketonitrile, followed by the introduction of a thiazole (B1198619) moiety.

Scaffold Design in Chemical Biology and Medicinal Chemistry Research

The structural components of this compound make it and its derivatives attractive scaffolds for designing molecules with specific biological functions. The combination of a hydrogen-bond-accepting oxolane ring and the capacity to generate pharmacologically important heterocycles like pyrazoles positions it as a valuable tool in medicinal chemistry.

Modulators of Biological Pathways

Pyrazole-containing compounds are known to exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.net They function as privileged structures in drug discovery, meaning they are capable of binding to multiple biological targets. By using this compound to synthesize novel pyrazole derivatives, researchers can explore new chemical space in the search for modulators of biological pathways. The oxolane substituent can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, potentially leading to improved efficacy or selectivity. While direct studies on the biological pathway modulation by derivatives of this compound are emerging, the established biological importance of both the pyrazole and oxolane motifs underscores its potential in designing new therapeutic agents. researchgate.net

Development of Kinase Inhibitors (e.g., DLK, SYK, RAF)

The scaffold of this compound represents a class of molecules that are of interest in medicinal chemistry for the development of kinase inhibitors. However, current scientific literature does not provide direct evidence of "this compound" itself being evaluated as a specific inhibitor for Dual Leucine Zipper Kinase (DLK), Spleen Tyrosine Kinase (SYK), or RAF kinases.

Research into kinase inhibitors often involves the screening of diverse chemical libraries, and compounds with similar structural motifs have been investigated. For instance, various heterocyclic compounds are known to be privileged structures in kinase inhibitor design. While direct studies on this compound for these specific targets are not presently available, the broader class of 3-oxo-propanenitrile derivatives has been explored for therapeutic applications, including those with immunomodulating activity which can sometimes be linked to kinase inhibition pathways google.com.

The development of selective RAF inhibitors is an active area of cancer research. Studies have identified other chemical entities, such as N-(3-ethynyl-2,4-difluorophenyl)sulfonamides, as potent and selective inhibitors of B-RafV600E nih.gov. Another example is the discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor nih.gov. These examples highlight the diversity of structures that can achieve RAF inhibition, and while this compound is not among them, its potential as a scaffold for future inhibitor design cannot be entirely ruled out pending further investigation.

Screening for Potential Bioactivities (e.g., anticancer, anti-inflammatory, antimicrobial)

The chemical structure of this compound suggests its potential for various biological activities, and its derivatives are subjects of screening in drug discovery programs.

Anticancer Activity: While direct studies on the anticancer properties of this compound are limited, related structures have shown promise. For example, diketone derivatives have demonstrated the ability to reduce the viability of cancer cells in vitro by inducing apoptosis . Furthermore, a derivative of oleanolic acid containing a 3-oxo group has been reported to have anti-tumor activity nih.gov. The tetrahydropyran (B127337) motif, structurally similar to the oxolane ring in the target compound, is present in many natural bioactive alkaloids that exhibit toxicity toward human tumor cells nih.gov.

Anti-inflammatory Activity: The potential for anti-inflammatory effects is suggested by the bioactivity of analogous compounds. For instance, 3-Oxo-3-(3-thienyl)propanenitrile, an analog of prostaglandin (B15479496), has demonstrated anti-inflammatory properties and has been investigated for the treatment of adjuvant arthritis through the inhibition of prostaglandin production biosynth.com. The tetrahydropyran motif is also found in natural compounds with documented anti-inflammatory properties nih.gov.

Antimicrobial Activity: The antimicrobial potential of compounds containing the oxolane or similar heterocyclic systems is an area of interest. A natural compound containing a tetrahydropyran ring, galiumic acid, has been shown to possess antimicrobial activity nih.gov. The versatile reactivity of the 3-oxo-3-(2-thienyl)propanenitrile structure has been noted in the development of novel antimicrobial agents chemimpex.com. A study on oleuropein, which has structural similarities, found it to inhibit the growth of Staphylococcus aureus .

The following table summarizes the reported bioactivities of compounds related to this compound.

| Compound/Motif | Bioactivity | Research Finding | Reference |

| Diketone Derivatives | Anticancer | Induced apoptosis in various cancer cell lines in vitro. | |

| 3-Oxo Oleanolic Acid Derivative | Anticancer | Showed anti-tumor activity. | nih.gov |

| Tetrahydropyran Motif | Anticancer | Present in natural bioactive alkaloids toxic to human tumor cells. | nih.gov |

| 3-Oxo-3-(3-thienyl)propanenitrile | Anti-inflammatory | Inhibited the production of prostaglandins. | biosynth.com |

| Tetrahydropyran Motif | Anti-inflammatory | Found in natural compounds with anti-inflammatory properties. | nih.gov |

| Tetrahydropyran containing Galiumic Acid | Antimicrobial | Demonstrated antimicrobial activity. | nih.gov |

| 3-Oxo-3-(2-thienyl)propanenitrile | Antimicrobial | Utilized in the development of novel antimicrobial agents. | chemimpex.com |

| Oleuropein | Antimicrobial | Inhibited the growth of Staphylococcus aureus. |

Applications in Materials Science

The unique electronic and structural properties of oxo-propanenitrile derivatives suggest their potential utility in the field of materials science, particularly in the development of advanced organic electronic materials.

Development of Organic Semiconductors

While there is no direct research found specifically on this compound in organic semiconductors, a closely related compound, 3-oxo-3-(2-thienyl)propanenitrile, has shown potential in this area chemimpex.com. The thiophene (B33073) ring in this analog is a well-known component in organic electronics due to its favorable charge transport properties. The combination of the electron-withdrawing nitrile and oxo groups with a suitable aromatic or heteroaromatic system can influence the electronic energy levels (HOMO and LUMO) of the molecule, a key factor in designing organic semiconductors. The oxolane ring in this compound, while not as traditionally "electron-rich" as a thiophene ring, can still play a role in modifying the solid-state packing and electronic properties of materials derived from it.

Research into Conductive Polymers

Similarly, the potential application of this compound in conductive polymers is inferred from related structures. The development of materials with enhanced electrical conductivity and stability is crucial for applications in electronic devices, and 3-oxo-3-(2-thienyl)propanenitrile has been identified as a compound of interest for creating such materials chemimpex.com. The functional groups present in this compound could be utilized for polymerization or as pendant groups on a polymer backbone to influence its conductivity and other physical properties.

Agricultural Chemistry Applications

Development of Novel Pesticides

The application of this compound in agricultural chemistry is an emerging area of research. While specific pesticidal activities of the compound itself are not widely documented, it is recognized as a useful building block in the synthesis of agrochemicals . The structural motif of cyclopropanes, which can be synthesized from precursors derived from the Michael addition of propanenitriles, is found in a number of commercially available pesticides nih.gov. This suggests that this compound could serve as a valuable intermediate in the synthesis of new and effective crop protection agents.

Research in Environmentally Friendly Herbicides

While direct studies detailing the herbicidal efficacy of this compound are not prominent in public literature, the broader class of 3-oxonitriles are recognized as valuable intermediates in the synthesis of agrochemicals, including pesticides and herbicides. google.com The potential utility of this compound in this field lies in its role as a precursor for creating more complex molecules with potential bioactivity. The development of environmentally safer herbicides is a significant goal in agricultural science, focusing on compounds with high efficacy against target weeds, low toxicity to non-target organisms, and improved biodegradability.

Research in this area often involves the design and synthesis of novel molecular scaffolds. For instance, a "scaffold-hopping" strategy led to the unexpected discovery of 3-(2-pyridinyl)-benzothiazol-2-one as a highly potent herbicidal lead compound. nih.gov Subsequent research involved creating a series of derivatives to investigate the structure-activity relationship (SAR), which revealed that specific substitutions, such as a trifluoromethyl group on the pyridine ring, were crucial for enhancing herbicidal activity against broadleaf weeds. nih.gov

Another key area of research is the development of compounds that target specific biological pathways in plants, such as the inhibition of the protoporphyrinogen (B1215707) oxidase (protox) enzyme. nih.gov This enzyme is vital for chlorophyll (B73375) and heme synthesis in plants. Herbicides that inhibit protox cause a rapid accumulation of protoporphyrinogen IX, which leads to oxidative damage and cell death. Flumioxazin is a commercial herbicide that operates via this mechanism. nih.gov Research efforts include creating and testing analogues of such compounds to find candidates with high efficacy, broad-spectrum activity, and improved safety profiles for crops. For example, studies on derivatives of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b] google.comrsc.orgoxazin-6-yl)isoindoline-1,3-dione have yielded compounds with potent, commercially viable herbicidal activity. nih.gov

The value of a compound like this compound is its potential to be a starting material for novel heterocyclic compounds designed to have specific herbicidal actions. The oxolane ring, a feature found in various natural products, can influence the molecule's solubility, stability, and interaction with biological targets. wikipedia.orgnih.gov The research into new herbicides is a multi-step process involving synthesis, bioassays, and structure-activity relationship studies, as illustrated by the development of various novel herbicidal compounds.

Table 1: Examples of Investigational Herbicidal Compounds and Their Activity

This table presents findings on recently developed herbicidal compounds, illustrating the type of data generated in the search for environmentally friendly herbicides. The utility of this compound lies in its potential as a building block for analogous complex structures.

| Compound ID | Chemical Class | Target Weeds | Key Research Finding | Source |

| I-01 / I-09 | 2-(2-oxo-3-(pyridin-2-yl)-2,3-dihydrobenzo[d]thiazol-6-yloxy)propanoic acid derivative | Amaranthus retroflexus, Abutilon theophrasti, Portulaca oleracea | Completely inhibited growth of several broadleaf weeds at a dosage of 75 g/ha in post-emergence application. | nih.gov |

| 8e | 5-fluoro-2-(7-fluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b] google.comrsc.orgoxazin-6-yl)isoindoline-1,3-dione | Abutilon theophrasti (Velvetleaf), Digitaria sanguinalis (Crabgrass) | Acts as a protoporphyrinogen oxidase (protox) inhibitor. Showed high efficacy and safety for crops like wheat, cotton, and maize. | nih.gov |

| C6 | N,N-Diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide | Cucumis sativus (Cucumber), Leptochloa chinensis (Semen euphorbiae) | Exhibited >90% growth inhibition at 1.875 µg/mL, with higher selectivity between the weed and rice compared to the herbicide Cafenstrole. | researchgate.net |

Computational and Theoretical Studies on 3 Oxo 3 Oxolan 3 Yl Propanenitrile Systems

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computational techniques allow for the prediction of various molecular properties and behaviors.

Quantum Chemical Parameter Derivations

For instance, the presence of the electronegative oxygen atom in the oxolane ring and the nitrogen atom in the nitrile group significantly influences the molecule's electronic landscape. The R-C-N bond angle in a nitrile is typically 180°, giving this functional group a linear geometry. The lone pair of electrons on the nitrogen is in an sp hybrid orbital, which, due to its 50% s character, makes them less basic compared to the lone pair on an sp³ hybridized nitrogen.

The polarization of the nitrile bond is a key feature, with the electron density pulled towards the nitrogen atom. This creates an electrophilic carbon atom, a crucial factor in the molecule's reactivity. Similarly, the carbonyl group exhibits a strong dipole moment. The dipole moments for nitriles are generally higher than for corresponding aldehydes and ketones, typically falling in the range of 3.9–4.6 D.

Table 1: Predicted General Quantum Chemical Parameters for 3-Oxo-3-(oxolan-3-yl)propanenitrile and Related Compounds

| Parameter | Predicted Value/Characteristic |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| Dipole Moment (µ) | Expected to be significant due to the C=O and C≡N groups. |

| R-C-N Bond Angle | Approximately 180° |

Note: The values in this table are based on general principles and data for analogous compounds, as specific experimental or high-level computational data for this compound is not widely published.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT studies, often employing functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31G(d,p), can predict molecular geometries, vibrational frequencies, and electronic properties with a good degree of accuracy.

For this compound, computational studies predict the existence of two primary conformers: a 'Twisted' (C₂) and a 'Bent' (Cₛ) form. The oxolane ring in the twisted conformer adopts a chair-like pucker to minimize steric hindrance, while the bent conformer has a half-chair conformation stabilized by an intramolecular hydrogen bond between the ketone's oxygen and the nitrile group. The energy difference between these conformers is minimal, suggesting that they can easily interconvert at room temperature.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. In molecules containing keto and nitrile groups, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions.

Table 2: Illustrative DFT-Calculated Properties for a Heterocyclic Propanenitrile Derivative

| Property | Value |

| HOMO Energy | -7.1543 eV |

| LUMO Energy | -0.9564 eV |

| HOMO-LUMO Energy Gap (ΔE) | 6.1979 eV |

Note: These values are for 3-{(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl}propanenitrile and are provided for illustrative purposes to demonstrate the type of data obtained from DFT studies. Specific values for this compound would require dedicated calculations.

Prediction of Reactivity and Interaction Profiles

The electronic properties derived from computational studies allow for the prediction of a molecule's reactivity and how it might interact with other molecules. The presence of both a ketone and a nitrile group in this compound provides multiple sites for chemical reactions.

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This is a common reaction pathway for nitriles, leading to the formation of various derivatives. The carbonyl carbon of the ketone is also an electrophilic center. The nitrogen atom of the nitrile and the oxygen of the carbonyl group, with their lone pairs of electrons, can act as nucleophilic centers or hydrogen bond acceptors.

Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the reactive sites of a molecule. In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the nitrile nitrogen, and positive potential around the carbonyl carbon and the hydrogen atoms.

Binding Mode Analysis in Ligand-Target Systems

Understanding how a molecule binds to a biological target, such as an enzyme or a receptor, is crucial in drug discovery and development. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target to form a stable complex.

Nitrile-containing compounds are known to act as inhibitors for various enzymes, often through covalent interactions with active site residues like cysteine or serine. The electrophilic carbon of the nitrile group can be attacked by the nucleophilic side chain of these amino acids, forming a covalent bond and inactivating the enzyme.

While specific docking studies for this compound are not publicly documented, the general principles of nitrile-containing inhibitors can be applied. A docking simulation would involve placing the molecule into the active site of a target protein and evaluating the potential binding modes based on scoring functions that consider factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The oxolane ring can also play a significant role in binding by establishing van der Waals contacts or hydrogen bonds.

Table 3: Common Interactions of Nitrile-Containing Ligands in Protein Binding Sites

| Type of Interaction | Description | Potential Role in this compound Binding |

| Covalent Bonding | The electrophilic carbon of the nitrile reacts with nucleophilic residues (e.g., Cys, Ser). | A primary mechanism for inhibition of certain enzymes. |

| Hydrogen Bonding | The nitrogen atom of the nitrile and the oxygen of the ketone can act as hydrogen bond acceptors. | Stabilization of the ligand-protein complex. |

| Hydrophobic Interactions | The carbon backbone and parts of the oxolane ring can interact with nonpolar residues. | Contribution to the overall binding affinity. |

Future Research Directions and Prospects for 3 Oxo 3 Oxolan 3 Yl Propanenitrile

Exploration of Undiscovered Synthetic Routes

The current primary synthesis of 3-Oxo-3-(oxolan-3-yl)propanenitrile typically involves the reaction of oxolan-3-ylmethanol with a cyanating agent like cyanogen (B1215507) bromide in the presence of a base. While effective, future research could focus on developing more efficient, greener, and diverse synthetic strategies.

Potential Future Synthetic Approaches:

Catalytic Methods: Investigating transition-metal-catalyzed cross-coupling reactions could provide novel pathways. For instance, the acylation of a suitable oxolane-containing nucleophile with a cyanoacetic acid derivative, or the cyanation of an oxolanyl ketone precursor, could be explored using various catalytic systems (e.g., palladium, copper, or nickel-based catalysts).

Flow Chemistry: The use of microreactor technology could enable better control over reaction parameters, improve safety (especially when using hazardous reagents like cyanides), and facilitate scalability. Continuous flow processes could lead to higher yields and purity of the final product.

Enzymatic Synthesis: Biocatalysis offers a green alternative to traditional organic synthesis. The use of enzymes, such as nitrilases or lipases, could be investigated for the stereoselective synthesis of chiral derivatives of this compound, which would be of significant interest for pharmaceutical applications.

Novel Reagents: Exploring alternative, less toxic cyanating agents to replace reagents like cyanogen bromide is a crucial area for future development. Reagents such as potassium hexacyanoferrate(II) or acetone (B3395972) cyanohydrin could be investigated under various reaction conditions.

Advanced Mechanistic Elucidation

A thorough understanding of the reaction mechanisms involving this compound is fundamental for optimizing existing reactions and designing new ones. While the general reactivity of the oxo and nitrile groups is understood, detailed mechanistic studies are lacking.

Areas for Mechanistic Investigation:

Keto-Enol Tautomerism: A detailed study of the keto-enol equilibrium of this compound under various conditions (solvent, pH, temperature) is essential. The conformation of the oxolane ring can influence the stability of the tautomers. Spectroscopic techniques like NMR and computational modeling could provide valuable insights into the predominant tautomeric form and its reactivity.

Reaction Kinetics: Kinetic studies of its key reactions, such as nucleophilic additions to the nitrile or ketone, would help in understanding the reaction pathways and identifying rate-determining steps. This knowledge is crucial for optimizing reaction conditions to favor desired products.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. This can help in elucidating the mechanisms of known reactions and predicting the feasibility of new transformations. For example, computational studies have been used to predict the conformational isomers of the oxolane ring.

Expanding Application Horizons in Chemical Sciences

The primary current application of this compound is as a building block in organic synthesis. However, its structural features suggest a much broader potential.

Potential Future Applications:

Medicinal Chemistry: The β-ketonitrile moiety is a known pharmacophore present in various biologically active compounds. The oxolane ring can improve pharmacokinetic properties such as solubility and metabolic stability. Future research should focus on using this compound as a scaffold to synthesize novel derivatives and evaluate their potential as:

Enzyme inhibitors (e.g., for proteases or kinases).

Antimicrobial or antiviral agents.

Scaffolds for central nervous system (CNS) active compounds, given the prevalence of the tetrahydrofuran (B95107) motif in such agents.

Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides often relies on novel chemical scaffolds. Derivatives of this compound could be synthesized and screened for their biological activity against various pests and weeds.

Materials Science: The nitrile group can be polymerized or used in cycloaddition reactions to create novel polymers and materials with specific properties. The incorporation of the oxolane ring could influence the physical properties of these materials, such as their thermal stability or solubility.

Integration with High-Throughput Screening and Computational Design Methodologies

To accelerate the discovery of new applications, particularly in medicinal chemistry, future research should integrate modern drug discovery technologies.

Strategies for Integration:

Combinatorial Chemistry and High-Throughput Screening (HTS): A library of derivatives of this compound can be synthesized using combinatorial approaches. This library can then be subjected to HTS against a wide range of biological targets to identify initial "hit" compounds.

Structure-Based Drug Design (SBDD): If a biological target is identified, computational docking studies can be used to predict the binding mode of this compound derivatives within the active site of the target protein. This information can guide the design of more potent and selective inhibitors. A similar approach has been successfully used in the design of novel bacterial DNA-gyrase inhibitors based on a quinoxaline (B1680401) scaffold. nih.gov

In Silico Screening: Virtual screening of large compound libraries containing the this compound scaffold against various disease targets can be a cost-effective way to identify promising candidates for further experimental validation.

By systematically exploring these future research directions, the full potential of this compound as a versatile chemical entity can be unlocked, leading to new discoveries and innovations across the chemical sciences.

Q & A

What are the established synthetic routes for 3-Oxo-3-(oxolan-3-yl)propanenitrile, and what experimental parameters influence yield and purity?

Basic Research Question

The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting oxolan-3-yl derivatives (e.g., oxolan-3-yl carbonyl chlorides) with cyanoacetate esters under basic conditions . For example:

- Step 1 : React oxolan-3-yl carbonyl chloride with ethyl cyanoacetate in anhydrous toluene at reflux (110–120°C) for 6–8 hours.

- Step 2 : Neutralize with aqueous HCl, extract with dichloromethane, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Key parameters include solvent polarity (toluene vs. THF), stoichiometry of reagents (1:1.2 molar ratio of carbonyl chloride to cyanoacetate), and reaction time. Yields typically range from 60%–75%, with purity >95% confirmed by HPLC .

How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?

Basic Research Question

Structural elucidation combines:

- X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles between the oxolane ring and nitrile group .

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 4.25–4.40 ppm (oxolane ring protons) and δ 3.05 ppm (methylene adjacent to nitrile).

- ¹³C NMR : Carbonyl carbon at δ 195–200 ppm, nitrile carbon at δ 115–120 ppm .

- FT-IR : Strong absorption bands at 2240 cm⁻¹ (C≡N stretch) and 1710 cm⁻¹ (C=O stretch) .

What are the key reactivity patterns of this compound in organic transformations?

Basic Research Question

The compound exhibits:

- Nucleophilic attack at the carbonyl group: Reacts with amines to form β-cyanocarboxamides (e.g., with piperidine in ethanol at 60°C) .

- Cyclization : Forms heterocycles like pyridines under acidic conditions via intramolecular dehydration .

- Reduction : LiAlH₄ reduces the nitrile to an amine, while NaBH₄ selectively reduces the carbonyl to a hydroxyl group .

How can mechanistic insights into the reactivity of this compound be obtained using computational methods?

Advanced Research Question

Density Functional Theory (DFT) studies (e.g., B3LYP/6-311++G(d,p)) reveal:

- Electron density distribution : The nitrile group withdraws electron density, polarizing the carbonyl and enhancing electrophilicity .

- Reaction pathways : Transition states for nucleophilic addition show energy barriers of ~25 kcal/mol, consistent with experimental reaction rates at 80°C .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, lowering activation energy by 3–5 kcal/mol compared to nonpolar solvents .

What role does this compound play in catalytic systems for synthesizing nitrogen-containing heterocycles?

Advanced Research Question

The compound acts as a precursor in multicomponent reactions (MCRs) under green chemistry conditions:

- Example : In ChCl/Gly (choline chloride/glycerol) deep eutectic solvent, it reacts with aldehydes and amines to form pyrazolo[3,4-b]pyridines.

- Conditions : 10 mol% Fe₃O₄/GO/SO₃H catalyst, 80°C, 12 hours. Yields reach 85% with >90% atom economy .

- Mechanism : The nitrile group facilitates Knoevenagel condensation, followed by cyclization via intramolecular hydrogen bonding .

How does this compound perform as a corrosion inhibitor, and what experimental/theoretical approaches validate its efficacy?

Advanced Research Question

In acidic environments (e.g., 1 M HNO₃), the compound inhibits copper corrosion via:

- Electrochemical testing : Potentiodynamic polarization shows 92% inhibition efficiency at 10 mM concentration .

- DFT and Monte Carlo simulations : Adsorption energy (−45 kcal/mol) correlates with strong chemisorption on Cu surfaces, forming a protective layer .

- SEM/EDS : Post-exposure surface analysis confirms reduced pitting and uniform adsorption of inhibitor molecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。